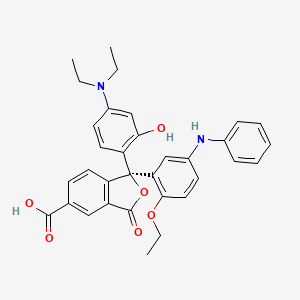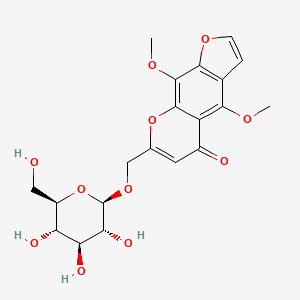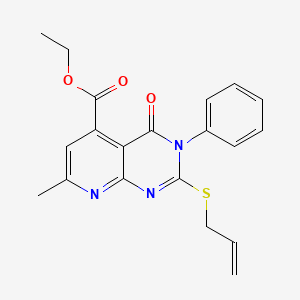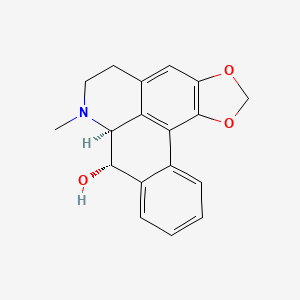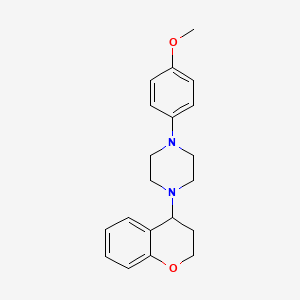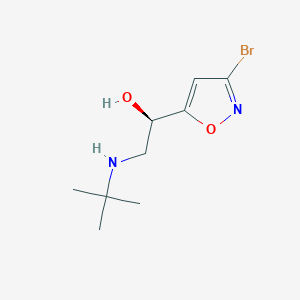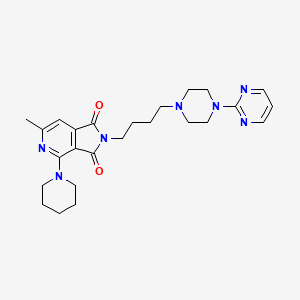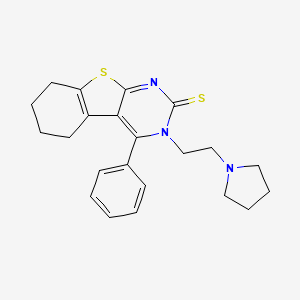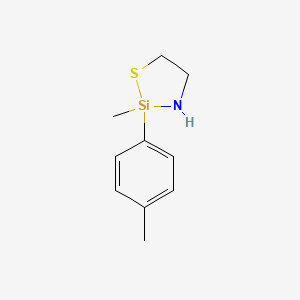
2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane is an organosilicon compound that features a unique combination of silicon, sulfur, nitrogen, and aromatic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane typically involves the reaction of organosilicon precursors with sulfur and nitrogen-containing reagents under controlled conditions. One common method involves the use of a silicon-based starting material, such as a silane or siloxane, which is reacted with a thiol and an amine in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different organosilicon derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced organosilicon compounds.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane involves its ability to interact with various molecular targets through its silicon, sulfur, and nitrogen atoms. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules. The compound’s aromatic ring also allows for π-π interactions with other aromatic systems, further enhancing its binding capabilities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-(p-tolyl)morpholine: Similar in structure but contains an oxygen atom instead of silicon.
6-(p-Tolyl)-2-methyl-2-heptenol: Contains a similar aromatic ring but differs in the aliphatic chain and functional groups.
Uniqueness
2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane is unique due to the presence of silicon, sulfur, and nitrogen in its structure, which imparts distinct chemical and physical properties. This combination of elements is not commonly found in other compounds, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
84260-37-7 |
|---|---|
Molekularformel |
C10H15NSSi |
Molekulargewicht |
209.38 g/mol |
IUPAC-Name |
2-methyl-2-(4-methylphenyl)-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C10H15NSSi/c1-9-3-5-10(6-4-9)13(2)11-7-8-12-13/h3-6,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
IBQXESWNOGMEIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Si]2(NCCS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


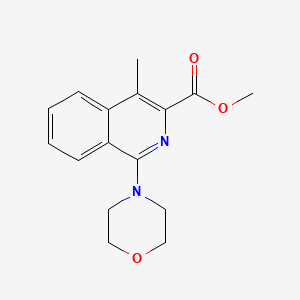

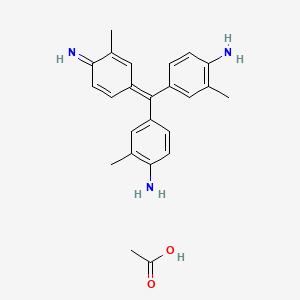
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
